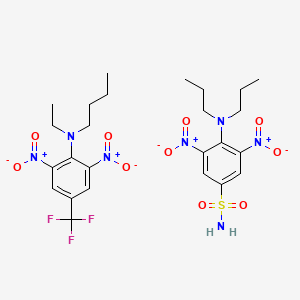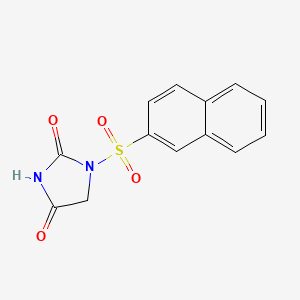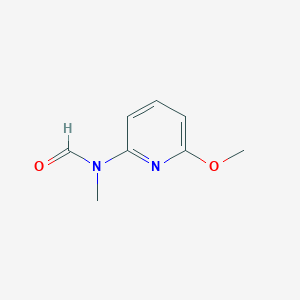
N-(6-Methoxypyridin-2-yl)-N-methylformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Methoxypyridin-2-yl)-N-methylformamide is an organic compound characterized by the presence of a methoxy group attached to a pyridine ring, with a formamide group linked to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxypyridin-2-yl)-N-methylformamide typically involves the reaction of 6-methoxypyridine with N-methylformamide under specific conditions. One common method includes:
Starting Materials: 6-methoxypyridine and N-methylformamide.
Catalysts and Solvents: The reaction may require a catalyst such as a Lewis acid (e.g., aluminum chloride) and a solvent like dichloromethane.
Reaction Conditions: The mixture is usually heated to a temperature range of 60-80°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Methoxypyridin-2-yl)-N-methylformamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of N-(6-hydroxypyridin-2-yl)-N-methylformamide.
Reduction: Formation of N-(6-methoxypyridin-2-yl)-N-methylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
N-(6-Methoxypyridin-2-yl)-N-methylformamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving pyridine derivatives.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for developing inhibitors or activators of biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which N-(6-Methoxypyridin-2-yl)-N-methylformamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and formamide moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target, leading to desired biological or chemical outcomes.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Methylpyridin-2-yl)-N-methylformamide: Similar structure but with a methyl group instead of a methoxy group.
N-(6-Hydroxypyridin-2-yl)-N-methylformamide: Contains a hydroxyl group instead of a methoxy group.
N-(6-Chloropyridin-2-yl)-N-methylformamide: Features a chlorine atom in place of the methoxy group.
Uniqueness
N-(6-Methoxypyridin-2-yl)-N-methylformamide is unique due to the presence of the methoxy group, which can influence its reactivity and interactions compared to similar compounds. The methoxy group can enhance the compound’s solubility and alter its electronic properties, making it a valuable intermediate in various chemical syntheses and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Número CAS |
113077-72-8 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
N-(6-methoxypyridin-2-yl)-N-methylformamide |
InChI |
InChI=1S/C8H10N2O2/c1-10(6-11)7-4-3-5-8(9-7)12-2/h3-6H,1-2H3 |
Clave InChI |
LXUOJPOYDZWJFT-UHFFFAOYSA-N |
SMILES canónico |
CN(C=O)C1=NC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


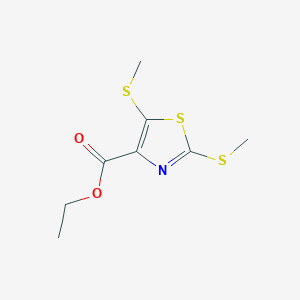

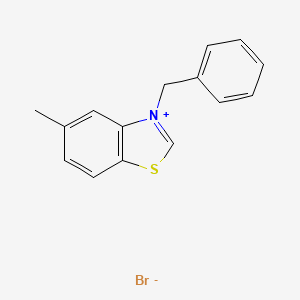
![N-{2-[(4-Methylbenzene-1-sulfonyl)sulfinyl]cyclohexylidene}hydroxylamine](/img/structure/B14306734.png)
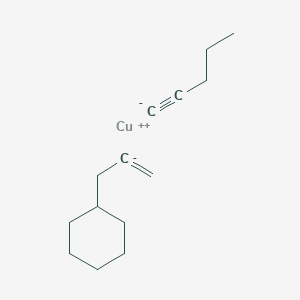

silane](/img/structure/B14306751.png)
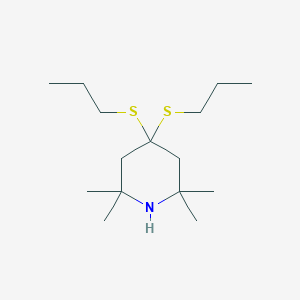
![N-[2-(Butanoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14306754.png)
![Methyl 2-[bromo(trimethylsilyl)methyl]benzoate](/img/structure/B14306755.png)

